molecular formula C13H6Cl2F4O B6327716 1,3-Dichloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene CAS No. 55407-26-6

1,3-Dichloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene

Cat. No.: B6327716
CAS No.: 55407-26-6
M. Wt: 325.08 g/mol
InChI Key: JEOOMRHSRKHCCD-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene typically involves the following steps:

    Nucleophilic Substitution: The replacement of a hydrogen atom with a fluorophenoxy group.

    Trifluoromethylation: The addition of a trifluoromethyl group to the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated compounds.

Scientific Research Applications

1,3-Dichloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-Dichloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine, fluorine, and trifluoromethyl groups can influence the compound’s binding affinity and specificity for these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2-(4-fluorophenoxy)-5-(trifluoromethyl)benzene
  • 1,3-Dichloro-2-(3-chlorophenoxy)-5-(trifluoromethyl)benzene
  • 1,3-Dichloro-2-(3-fluorophenoxy)-4-(trifluoromethyl)benzene

Uniqueness

1,3-Dichloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which can result in distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1,3-dichloro-2-(3-fluorophenoxy)-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl2F4O/c14-10-4-7(13(17,18)19)5-11(15)12(10)20-9-3-1-2-8(16)6-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOOMRHSRKHCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl2F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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